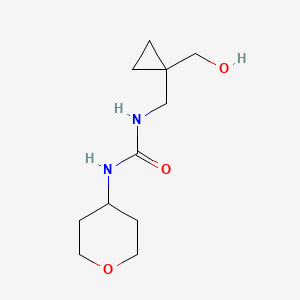
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as CT327, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. CT327 has shown promising results in preclinical studies, and its unique chemical structure makes it a promising candidate for further development.
Aplicaciones Científicas De Investigación
Rheology and Hydrogel Formation
Research conducted by Lloyd and Steed (2011) explored the formation of hydrogels using a structurally similar urea compound, demonstrating the dependency of gel morphology and rheology on the anion identity. This highlights the potential of urea derivatives in creating tunable hydrogels for various applications, such as drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Molecular Structure and Spectroscopy
Al-Abdullah et al. (2014) carried out a combined experimental and theoretical study on the molecular structure, vibrational spectra, and electronic properties of a cyclopropylmethoxy methyl-substituted urea. Their findings, particularly regarding the compound's HOMO-LUMO gap and hyperpolarizability, suggest potential applications in non-linear optical materials, which are crucial for photonic technologies (Al-Abdullah et al., 2014).
Organic Synthesis and Catalysis
Brahmachari and Banerjee (2014) developed a highly efficient, environmentally friendly synthesis method for a variety of functionalized pyrans and heterocyclic scaffolds using urea as an organo-catalyst. This research opens up new pathways for synthesizing biologically active compounds and materials using sustainable chemistry approaches (Brahmachari & Banerjee, 2014).
Anticancer and Antimicrobial Properties
El-Sawy et al. (2013) synthesized a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including urea derivatives, and evaluated their antimicrobial and anticancer activities. Some compounds exhibited significant activity against various cancer cell lines and pathogens, highlighting the therapeutic potential of urea-based molecules in designing new drugs (El-Sawy et al., 2013).
NMR Spectroscopy of Urea-Formaldehyde Resins
Steinhof et al. (2014) provided insights into the complex synthesis network of urea-formaldehyde resins, a crucial material in the chemical industry, through detailed NMR spectroscopic studies. Their work enhances the understanding of urea and formaldehyde's reactivity, essential for improving resin production processes and developing new materials (Steinhof et al., 2014).
Propiedades
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-8-11(3-4-11)7-12-10(15)13-9-1-5-16-6-2-9/h9,14H,1-8H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPQBCPLIAQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2989184.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B2989185.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)
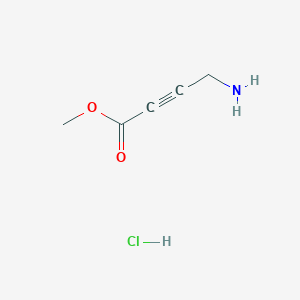
![4-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2989194.png)

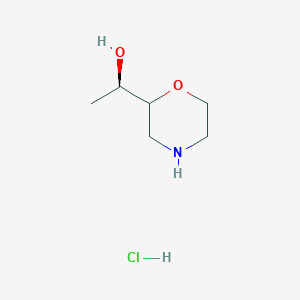
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2989197.png)
![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)
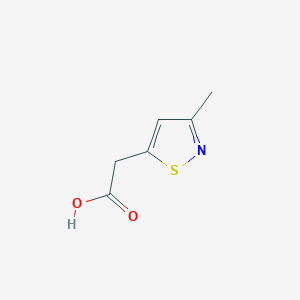
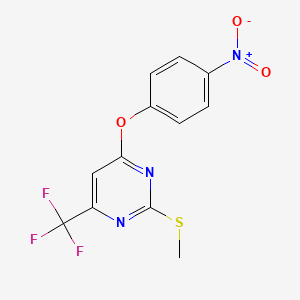
![2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2989204.png)
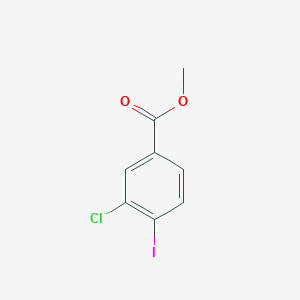
![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)